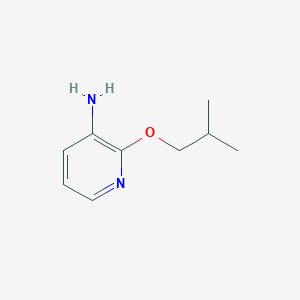

2-(2-Methylpropoxy)pyridin-3-amine

Description

Structure and Basic Properties 2-(2-Methylpropoxy)pyridin-3-amine is a pyridine derivative featuring a 2-methylpropoxy (isobutoxy) substituent at the 2-position and an amino group (-NH₂) at the 3-position of the pyridine ring. The molecular formula is inferred as C₉H₁₄N₂O, with a molar mass of 166.22 g/mol (calculated).

For example:

Nitro Reduction: Reduction of a nitro-pyridine intermediate using SnCl₂/HCl, as seen in the synthesis of 4-phenoxy-3-pyridinamine (95% yield) .

Alkoxy Functionalization: Introduction of the 2-methylpropoxy group via nucleophilic substitution, similar to propargyl bromide-mediated alkylation in .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(2-methylpropoxy)pyridin-3-amine |

InChI |

InChI=1S/C9H14N2O/c1-7(2)6-12-9-8(10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3 |

InChI Key |

XLUKGIHLIHYYOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=CC=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropoxy)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 2-methylpropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the 2-methylpropoxy group. The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropoxy)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted under reflux conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

2-(2-Methylpropoxy)pyridin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 2-(2-Methylpropoxy)pyridin-3-amine with structurally related pyridin-3-amine derivatives, focusing on substituents, physicochemical properties, and reported applications.

Structural and Functional Insights

Substituent Effects on Lipophilicity: The 2-methylpropoxy group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to methoxy (logP ~1.0) or phenoxy (logP ~2.8) groups. In contrast, the nitro group in 4-methyl-3-nitropyridin-2-amine introduces polarity but allows for versatile chemical modifications (e.g., reduction to aniline derivatives) .

The target compound’s structure aligns with this pharmacophore but lacks direct evidence . The propargyloxy-benzyl analog in demonstrates utility as a TSPO ligand, highlighting the role of alkoxy groups in target binding .

Synthetic Complexity :

Biological Activity

2-(2-Methylpropoxy)pyridin-3-amine is a pyridine derivative characterized by its unique structural features, including a pyridine ring substituted with an amino group and a branched alkoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. The compound's structure is depicted as follows:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Alkoxy Group : A branched 2-methylpropoxy group attached to the pyridine ring.

This configuration influences its chemical reactivity and biological interactions.

Synthesis Methods

Various synthetic routes have been developed for this compound, allowing for modifications to enhance its biological activity. Common methods include:

- Alkylation of Pyridine Derivatives : Using alkyl halides to introduce the 2-methylpropoxy group.

- Amine Substitution : Employing nucleophilic substitution reactions to attach the amino group at the desired position on the pyridine ring.

Antiproliferative Effects

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and chronic myeloid leukemia (K562) cells. The results suggest that this compound may induce apoptosis through mechanisms involving:

- Poly(ADP-ribose) polymerase (PARP) cleavage .

- Activation of caspase pathways , leading to programmed cell death.

Table 1 summarizes the antiproliferative effects observed in different studies:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| K562 | 15 | PARP cleavage and caspase activation |

| MV4-11 | 12 | Inhibition of cell proliferation |

Binding Affinity Studies

Interaction studies reveal that this compound has a notable binding affinity for specific biological targets. Preliminary data suggest that it may interact with receptors involved in cell signaling pathways, potentially modulating their activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Breast Cancer :

- Researchers evaluated the effects of this compound on MCF-7 cells, observing a significant decrease in cell viability after treatment over a period of 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.

-

Case Study on Leukemia :

- In K562 cells, treatment with the compound resulted in reduced proliferation rates, correlating with increased levels of apoptotic markers. The study emphasized the role of PARP cleavage as a key event in mediating these effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Comparative studies with related compounds have shown that variations in substituents can lead to changes in potency and mechanism of action:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-(2-methylpropoxy)pyridin-3-amine | Chlorine substituent at position 5 | Potential antimicrobial |

| 4-(1-Methylpiperidin-4-yl)-pyridin-3-amine | Piperidine ring at position 4 | Neuroprotective properties |

| 3-Amino-5-methylpyridine | Amino and methyl groups on pyridine ring | Anticancer properties |

These findings underline the importance of specific functional groups in determining the biological activity of pyridine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.